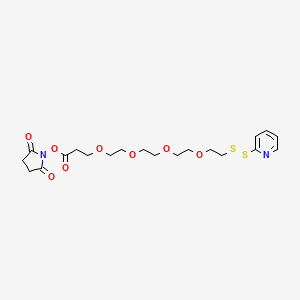
Pent-4-en-1-amine hydrochloride
Vue d'ensemble
Description
Pent-4-en-1-amine hydrochloride is a chemical compound with the CAS Number: 27546-60-7 . It has a molecular weight of 121.61 and its IUPAC name is 4-penten-1-amine hydrochloride . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for Pent-4-en-1-amine hydrochloride is1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H . The InChI key is DDRDGPNKLVPJIR-UHFFFAOYSA-N . Chemical Reactions Analysis
In the presence of sugars, lysine, similarly to asparagine and phenylalanine, can undergo a carbonyl-assisted decarboxylative deamination reaction to generate pent-4-en-1-amine . The pent-4-en-1-amine can then cyclize to form piperidine .Physical And Chemical Properties Analysis
Pent-4-en-1-amine hydrochloride has a molecular weight of 121.61 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Fluoroalkyl Pyrrolidine Derivatives : Pent-4-en-1-amines can react with fluoroalkyl iodides in a sodium dithionite initiated free radical addition reaction. This process is efficient for synthesizing 2-fluoroalkyl pyrrolidine derivatives, with N-benzyl-pent-4-en-1-amine showing the best tolerance towards the reaction conditions (Zhu et al., 2011).
Enzymatic Resolution of Amines and Amino Alcohols : Racemic amines and amino alcohols can be enzymatically resolved by enantioselective acylation using cyanomethyl pent-4-enoate or by enzymatic hydrolysis of the dipent-4-enoyl derivatives of amino alcohols. This results in the formation of chiral pent-4-enamides, which can be chemically deacylated to chiral amines (Takayama et al., 1996).
Cyclization of Primary Aminyl Radicals : The cyclization of neutral primary pent-4-enylaminyl radicals is an efficient process for the formation of pyrrolidine and/or piperidine products. This reaction is notable for its high yields and excellent regioselectivity, especially in the case of primary aminyl radicals (Liu et al., 2007).
Synthesis of Nitrogen-Containing Heterocyclic Compounds : N-[2-chloro-4-(chloromethyl)pent-4-enylidene]amines and N-(2,6-dichlorohex-4-enylidene)amines, derived from Pent-4-en-1-amine, can be used as building blocks for synthesizing biologically relevant nitrogen-containing heterocyclic compounds. This synthesis pathway highlights the broad synthetic flexibility of these dichlorinated imine substrates (Piens et al., 2016).
Formation of Piperidine from Lysine : In the presence of glucose, lysine can undergo a carbonyl-assisted decarboxylative deamination reaction to generate pent-4-en-1-amine. This compound can then cyclize to form piperidine, demonstrating its role in Maillard type interactions (Nikolov & Yaylayan, 2010).
Safety And Hazards
Pent-4-en-1-amine hydrochloride is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
pent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRDGPNKLVPJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677573 | |
| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-en-1-amine hydrochloride | |
CAS RN |
27546-60-7 | |
| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)

![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)